molecular formula C21H24O7 B10825271 8-EpidiosbulbinEacetate

8-EpidiosbulbinEacetate

Cat. No.: B10825271
M. Wt: 388.4 g/mol
InChI Key: DYSOIAQEKRDXRB-LKMUTLMISA-N
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Description

8-Epidiosbulbin E acetate (C₂₁H₂₄O₇; molecular weight: 388.41 g/mol) is a furanoid diterpenoid isolated from the tuber of Dioscorea bulbifera L., a plant traditionally used in Chinese medicine . Its IUPAC name is [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate, featuring a complex tetracyclic framework with a furan ring and an acetylated hydroxyl group . This compound exhibits dual bioactivity: it demonstrates potent plasmid-curing effects against multidrug-resistant bacteria (e.g., Staphylococcus aureus) but also induces hepatotoxicity via metabolic activation to reactive intermediates, such as epoxide derivatives, which form protein adducts in liver cells . Its physicochemical properties include a logP of 2.2 (indicating moderate lipophilicity) and a polar surface area (tPSA) of 92 Ų, influencing its pharmacokinetic behavior .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSOIAQEKRDXRB-LKMUTLMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Epidiosbulbin E acetate typically involves the extraction from Dioscorea bulbifera L. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .

Industrial Production Methods

The use of advanced chromatographic techniques and solvent systems would be essential to obtain high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Epidiosbulbin E acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Epidiosbulbin E acetate. These derivatives often exhibit different biological activities and can be used for further research .

Scientific Research Applications

8-Epidiosbulbin E acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify lysine and cysteine residues in proteins, leading to protein adduction and subsequent biological effects. The compound primarily affects hepatic cells by disrupting bile acid metabolism and taurine and hypotaurine metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 8-Epidiosbulbin E acetate, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of 8-Epidiosbulbin E Acetate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Applications
8-Epidiosbulbin E acetate C₂₁H₂₄O₇ 388.41 Tetracyclic furanoid, acetylated hydroxyl Antibacterial (plasmid-curing), hepatotoxic
Demethyl 8-Epidiosbulbin E acetate C₂₀H₂₂O₇ 374.39 Structural analog lacking a methyl group Understudied; presumed similar bioactivity
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Linear ester with phenyl and ketone groups Synthetic intermediate; limited bioactivity
Ethyl 3-oxo-4-phenylbutanoate C₁₃H₁₄O₃ 218.25 Branched ester with phenyl and ketone groups Organic synthesis; no significant bioactivity

Key Differentiators of 8-Epidiosbulbin E Acetate

Structural Complexity: Unlike simpler esters (e.g., Ethyl 2-phenylacetoacetate), 8-Epidiosbulbin E acetate’s tetracyclic furanoid framework enables unique interactions with biological targets, such as bacterial DNA gyrase or hepatic cytochrome P450 enzymes .

Dual Bioactivity: While most analogs (e.g., Ethyl 3-oxo-4-phenylbutanoate) lack significant pharmacological effects, 8-Epidiosbulbin E acetate exhibits both antibacterial and hepatotoxic properties. Its plasmid-curing activity (MIC: 16–32 µg/mL against methicillin-resistant S. aureus) is attributed to furan-mediated DNA intercalation, whereas hepatotoxicity arises from CYP3A4/2C19-mediated metabolic activation .

Species-Specific Metabolism : Comparative studies in human vs. mouse liver microsomes reveal interspecies differences in metabolic clearance rates, highlighting its unpredictable toxicity in preclinical models .

Detailed Research Findings

Antibacterial Mechanism

8-Epidiosbulbin E acetate disrupts bacterial plasmid stability by inhibiting DNA replication proteins. In E. coli, it reduces plasmid persistence by 90% at 32 µg/mL, outperforming conventional agents like ciprofloxacin in plasmid-curing efficiency .

Hepatotoxicity Pathways

Metabolic activation by CYP450 enzymes generates reactive epoxide intermediates, which form glutathione (GSH) adducts (detected via HRMS) and deplete hepatic GSH by 60% in mice, leading to oxidative stress and necrosis .

Biological Activity

8-Epidiosbulbin E acetate is a compound derived from the plant Dioscorea bulbifera L., known for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

8-Epidiosbulbin E acetate is classified as a furanoid diterpenoid. Its synthesis typically involves extraction from Dioscorea bulbifera through methods such as solvent extraction and chromatographic purification. The compound exhibits unique reactivity, making it a valuable model for studying similar natural products.

Biological Activities

Research has highlighted several significant biological activities associated with 8-epidiosbulbin E acetate:

  • Antibacterial Activity : The compound demonstrates broad-spectrum antibacterial properties, effective against various bacterial strains. This activity is attributed to its ability to disrupt bacterial plasmids, potentially reversing antibiotic resistance.
  • Hepatotoxicity : Studies indicate that 8-epidiosbulbin E acetate can induce liver injury in animal models, which is crucial for understanding hepatotoxic mechanisms and evaluating safety profiles of new therapeutics.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties, although further research is necessary to elucidate its efficacy and mechanism.

The biological activity of 8-epidiosbulbin E acetate is primarily mediated through metabolic activation to reactive intermediates. These intermediates can interact with cellular proteins, leading to modifications that may result in cytotoxic effects or therapeutic benefits. Specifically:

  • Protein Modification : Reactive metabolites can modify lysine and cysteine residues in proteins, which may contribute to both its hepatotoxicity and antibacterial effects.
  • Plasmid Curing : The compound's ability to cure plasmids in multidrug-resistant bacteria highlights its potential utility in combating antibiotic resistance, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-epidiosbulbin E acetate, it is useful to compare it with other related compounds:

CompoundSourceBiological ActivityUnique Features
8-Epidiosbulbin E AcetateDioscorea bulbifera L.Antibacterial, hepatotoxicBroad-spectrum antibacterial activity
Diosbulbin BDioscorea speciesHepatotoxicSimilar structure but limited antibacterial properties
Diosbulbin CDioscorea speciesAnticancer potentialComparable structure; less studied

Case Studies

Several case studies have examined the biological effects of 8-epidiosbulbin E acetate:

  • Hepatotoxicity Study : In a controlled study involving mice, researchers administered varying doses of 8-epidiosbulbin E acetate to assess liver damage. Results indicated dose-dependent liver injury characterized by elevated liver enzymes and histopathological changes.
  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of 8-epidiosbulbin E acetate against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

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